molecular formula C7H4F3NO3S B2938801 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid CAS No. 1223025-21-5

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid

Cat. No. B2938801
M. Wt: 239.17
InChI Key: UVOSJCQGLKQQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid (abbreviated as TFP) is a novel compound that has gained significant attention in the field of chemical synthesis and biological research. TFP is an organosulfur compound that contains a trifluoromethylsulfinyl group and a pyridine ring. This compound has unique properties that make it an ideal candidate for various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is not fully understood. However, it is believed that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid acts as a nucleophilic reagent that can react with various electrophiles. The trifluoromethylsulfinyl group in 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a strong electron-withdrawing group, which makes it an excellent leaving group in various reactions.

Biochemical And Physiological Effects

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, including proteases and lipases. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in lab experiments is its high reactivity and selectivity. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used in various reactions, and it can selectively react with specific functional groups. Another advantage of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is its ease of synthesis and purification. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using simple and efficient methods, and it can be purified using standard techniques such as recrystallization.
One of the limitations of using 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in lab experiments is its high cost. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a relatively expensive reagent, which can limit its use in large-scale reactions. Another limitation of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is its limited solubility in water, which can make it challenging to use in aqueous reactions.

Future Directions

There are several future directions for the use of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in scientific research. One potential application of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of drug discovery. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects. Another future direction for 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of catalysis. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a catalyst in various reactions, and it has the potential to be a more efficient and selective catalyst than existing catalysts.
Conclusion
In conclusion, 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a novel compound that has gained significant attention in the field of chemical synthesis and biological research. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has unique properties that make it an ideal candidate for various applications in the field of chemistry and biology. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has several advantages and limitations for lab experiments, and there are several future directions for the use of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in scientific research.

Synthesis Methods

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using a simple and efficient method. The most common method for synthesizing 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid involves the reaction of 3-pyridinecarboxylic acid with trifluoromethanesulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid as a white solid that can be purified using standard techniques such as recrystallization.

Scientific Research Applications

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of chemical synthesis. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a reagent for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has also been used as a catalyst in various reactions, such as the synthesis of amides and esters.

properties

IUPAC Name

2-(trifluoromethylsulfinyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOSJCQGLKQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid

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